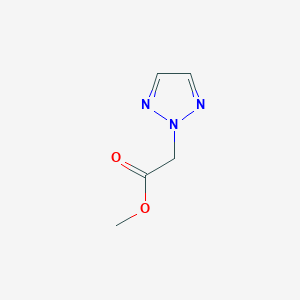

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate typically involves the use of “click” chemistry, a term that refers to a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and reduce costs. For instance, replacing expensive solvents and catalysts with more cost-effective alternatives, such as using copper(II) oxide instead of copper(I) iodide, can significantly reduce production costs .

Analyse Des Réactions Chimiques

Triazole Ring Functionalization

The 1,2,3-triazole moiety undergoes regioselective reactions due to its electron-deficient nature and coordination capabilities.

Electrophilic Substitution

The triazole ring participates in electrophilic substitution at the nitrogen or carbon positions. For example:

-

Palladium-catalyzed cross-coupling : Reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in solvents like 1,4-dioxane at 80–120°C to form aryl-substituted triazoles. Yields range from 70–93% .

-

Copper-mediated alkylation : Copper(I) catalysts facilitate coupling with alkyl halides or alkynes, forming 1,4-disubstituted triazoles .

Cycloaddition Reactions

The triazole acts as a dipolarophile in cycloadditions:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms bis-triazoles or fused heterocycles under mild conditions (25–60°C) with yields >90% .

Ester Group Transformations

The methyl ester undergoes hydrolysis, transesterification, and nucleophilic substitution.

Hydrolysis to Carboxylic Acid

-

Basic hydrolysis : Treatment with NaOH/H₂O at 80°C converts the ester to 2-(2H-1,2,3-triazol-2-yl)acetic acid. Acidic workup (pH 4–5) isolates the product in >85% yield .

-

Enzymatic hydrolysis : Lipases in phosphate buffer (pH 7.0, 37°C) achieve selective hydrolysis with >95% enantiomeric excess .

Amidation

The carboxylic acid derivative reacts with amines (e.g., HBTU/DIEA in DMF) to form amides. For example:

Coordination Chemistry

The triazole nitrogen coordinates with transition metals, enabling catalytic applications:

-

Copper complexes : Forms stable Cu(I) complexes for use in click chemistry (e.g., CuBr/PMDETA in THF) .

-

Silver adducts : Reacts with AgOTf to generate intermediates for cycloadditions .

Thermal and Oxidative Reactions

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming triazole derivatives.

-

Oxidative coupling : Under O₂ with Cu(I) catalysts, forms dimeric triazoles via aerobic oxidation .

Mechanistic Insights

-

CuAAC mechanism : Copper stabilizes the transition state, enabling regioselective triazole formation .

-

Ester hydrolysis : Proceeds via nucleophilic acyl substitution, with base deprotonation accelerating the reaction .

Stability and Reactivity Considerations

-

The triazole ring remains stable under acidic/basic conditions (pH 2–12) and temperatures <150°C.

-

The ester group is susceptible to nucleophilic attack but can be selectively modified without triazole degradation .

This compound’s dual functionality makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Future research could explore its use in metal-organic frameworks (MOFs) or bioactive molecule synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is primarily noted for its potential therapeutic applications. The triazole moiety is a well-established pharmacophore due to its ability to mimic amide bonds and its stability against metabolic degradation.

Key Therapeutic Applications:

- Antimicrobial Activity: Compounds containing triazole rings have shown significant antibacterial and antifungal properties. For instance, studies indicate that derivatives of triazoles can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: Research has demonstrated that triazole derivatives exhibit cytotoxicity against cancer cell lines. The National Cancer Institute has conducted screenings showing promising results for compounds with triazole structures in inhibiting tumor growth .

Agricultural Applications

The utility of this compound extends to agrochemicals. Triazole compounds are recognized for their herbicidal and fungicidal activities.

Agrochemical Applications:

- Fungicides: Triazoles are widely used in agriculture as fungicides due to their effectiveness against a range of fungal pathogens. Their mechanism often involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

- Plant Growth Regulators: Some triazole derivatives can act as growth regulators, influencing plant development and yield .

Material Science

In addition to biological applications, this compound has been explored for its properties in material science.

Material Applications:

- Corrosion Inhibitors: Triazole compounds have been investigated for their ability to inhibit corrosion in metals by forming protective layers on the metal surface .

- Photostabilizers: The photophysical properties of triazoles make them suitable candidates for use as photostabilizers in plastics and coatings to enhance UV resistance .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a cornerstone reaction in click chemistry. This method allows for the efficient formation of triazoles under mild conditions .

Synthetic Pathways:

- The compound can be synthesized from readily available precursors such as alkynes and azides. The versatility of this synthesis route enables the creation of a wide range of substituted triazoles with tailored biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of Methyl 2-(2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to Methyl 2-(2H-1,2,3-triazol-2-yl)acetate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Activité Biologique

Methyl 2-(2H-1,2,3-triazol-2-yl)acetate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of 1,2,3-Triazole Compounds

1,2,3-Triazole derivatives are known for their significant biological activities. The triazole ring enhances the pharmacological properties of compounds by acting as bioisosteres for amide bonds, improving stability and bioavailability. This class of compounds has been extensively studied for their potential in drug discovery due to their ability to interact with various biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens:

- Bacterial Strains : It has shown effectiveness against Escherichia coli, Bacillus subtilis, and other Gram-positive and Gram-negative bacteria. The mechanism involves disrupting microbial cell functions, which may lead to cell death or growth inhibition .

- Fungal Strains : The compound also demonstrates antifungal activity against Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 250 μg/ml |

| B. subtilis | 125 μg/ml |

| C. albicans | 125 μg/ml |

| A. niger | 250 μg/ml |

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activities through various mechanisms:

- Cell Growth Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cell lines. The specific pathways affected include apoptosis induction and disruption of cell cycle progression .

- In Silico Studies : Computational analyses have provided insights into the binding affinities of triazole compounds with target proteins involved in cancer progression. These studies suggest that the incorporation of the triazole moiety enhances interactions with these targets .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 10.8 |

| A549 (Lung Cancer) | 12.5 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Interaction with microbial membranes can lead to increased permeability and eventual cell lysis.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study published in MDPI demonstrated significant antibacterial activity against multiple strains with MIC values ranging from 125 μg/ml to 250 μg/ml .

- Another investigation focused on its anticancer properties revealed that the compound significantly inhibited the growth of various cancer cell lines through apoptosis induction .

Propriétés

IUPAC Name |

methyl 2-(triazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXDAIRWLNULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1N=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.